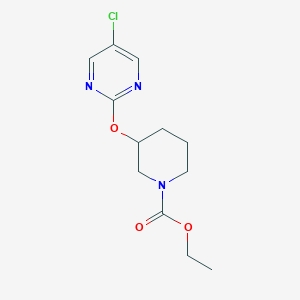

3-((5-氯嘧啶-2-基)氧基)哌啶-1-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the case of some substances, piperidine derivatives were used as the starting components for chiral optimization .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用

合成与结构分析

3-((5-氯嘧啶-2-基)氧基)哌啶-1-甲酸乙酯及其衍生物在化学合成和结构分析领域得到了广泛的研究。例如,Yang (2009) 的一项研究重点关注类似化合物的合成和晶体结构,突出了其在理解分子构型和相互作用中的重要性 (杨胡,2009).

新型杂环体系的开发

这些化合物对于开发新的杂环体系至关重要。Sirakanyan 等人 (2015) 探索了相关嘧啶-7(8)-酮的反应性,从而创建了具有潜在药用价值的新杂环结构 (S. Sirakanyan, D. Spinelli, A. Geronikaki, A. Hovakimyan, 2015).

抗菌活性

Anusevičius 等人的研究 (2014) 证明了类似化合物的抗菌性能,突出了它们在开发新型抗菌剂中的潜力 (K. Anusevičius, V. Mickevičius, S. Belyakov, J. Šiugždaitė, K. Kantminienė, 2014).

药理学研究

在药理学中,奥格 27569 等化合物因其对大麻素受体的变构调节作用而受到研究,提供了对受体相互作用和潜在治疗应用的见解 (马丁·R·普莱斯等人,2005).

生物活性评估

此外,Bodke 和 Sangapure (2003) 研究了类似的苯并呋并[3,2-d]嘧啶的抗菌和抗真菌活性,为寻找新的抗菌剂做出了贡献 (Y. Bodke, S. S. Sangapure, 2003).

化学反应与转化

研究还深入探讨了这些化合物的化学反应和转化,例如 Memarian 和 Farhadi (2009) 的工作,他们探索了 3,4-二氢嘧啶-2(1H)-酮-5-甲酸乙酯的氧化,这是一个在化学合成中至关重要的过程 (H. R. Memarian, A. Farhadi, 2009).

作用机制

Target of Action

The primary target of Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is the AMP-activated protein kinase (AMPK) . AMPK is a heterotrimeric serine/threonine protein kinase known for its crucial role in lipid metabolism and regulation of cholesterol and fatty acid levels . It is generally activated in response to a negative energy balance, and it maintains energy homeostasis during metabolic stress at both cellular and physiological levels .

Mode of Action

The compound acts as an indirect activator of AMPK . It selectively inhibits cell growth in several human breast cancer cell lines by activating AMPK . The activation of AMPK may lead to metabolic tumor suppression as a result of its regulation of energy balance, enforcement of metabolic checkpoints, and inhibition of cell growth .

Biochemical Pathways

The activation of AMPK affects several downstream effectors, such as mammalian target of rapamycin (mTOR), p53, and acetyl-CoA carboxylase (ACC) . These effectors play significant roles in various biochemical pathways, including lipid metabolism, cell growth regulation, and energy homeostasis .

Pharmacokinetics

Similar compounds have been reported to be highly aqueous soluble and metabolically stable in human hepatocytes . These properties can significantly impact the compound’s bioavailability.

Result of Action

The activation of AMPK by Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate results in the inhibition of cell growth, particularly in human breast cancer cell lines . This is due to AMPK’s role in maintaining energy balance, enforcing metabolic checkpoints, and inhibiting cell growth .

未来方向

属性

IUPAC Name |

ethyl 3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O3/c1-2-18-12(17)16-5-3-4-10(8-16)19-11-14-6-9(13)7-15-11/h6-7,10H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYJIYXUZGSODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2964634.png)

![Methyl 4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2964640.png)

![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)